

# Nemtabrutinib neutrophil count decreased management

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

[Get Quote](#)

## Incidence and Severity in Clinical Trials

The following table summarizes the incidence of decreased neutrophil count observed in clinical trials of **nemtabrutinib** 65 mg for various B-cell malignancies.

| Trial Identifier           | Cancer Type                              | Any Grade Incidence     | Grade 3 or 4 Incidence  | Citation |
|----------------------------|------------------------------------------|-------------------------|-------------------------|----------|
| BELLWAVE-001 (NCT03162536) | Hematologic Malignancies (Pooled, n=112) | 20% (Treatment-related) | 17% (Treatment-related) | [1]      |
| BELLWAVE-001               | CLL/SLL (n=74)                           | 31% (All TEAEs*)        | 27% (All TEAEs*)        | [2]      |
| BELLWAVE-003 (NCT04728893) | Follicular Lymphoma (n=36)               | 28% (All TEAEs*)        | 8% (All TEAEs*)         | [3]      |

\*TEAE: Treatment-Emergent Adverse Event

## Frequently Asked Questions (FAQs)

**Q1: What is the clinical significance of a decreased neutrophil count?** A decreased absolute neutrophil count (ANC), or neutropenia, increases the risk of bacterial and fungal infections. The infection risk is categorized as:

- **Moderate:** ANC < 1000 cells/ $\mu$ L
- **Severe:** ANC < 500 cells/ $\mu$ L Fever in the context of a low ANC requires same-day medical evaluation [4].

**Q2: How was neutropenia managed in the nemtabrutinib clinical trials?** In the trials, neutropenia was managed with close monitoring and standard interventions. A low incidence of treatment discontinuation directly due to this adverse event was reported [5] [3]. Management strategies typically involve:

- **Regular Monitoring:** Performing complete blood counts (CBC) with differential at baseline and regularly during treatment cycles.
- **Dose Modification:** Temporarily withholding **nemtabrutinib** for severe (Grade 3/4) neutropenia, particularly if associated with infection or fever.
- **Standard Medical Support:** Using granulocyte colony-stimulating factors (G-CSFs) to stimulate neutrophil production in the bone marrow, as per institutional guidelines.

**Q3: Were there any notable patterns of neutropenia in specific patient subgroups?** The BELLWAVE-001 trial showed that neutropenia was a common adverse event across patients with various B-cell malignancies. It was observed in patients with CLL/SLL who were heavily pretreated, with a median of 4 prior lines of therapy [1] [2].

## Experimental & Clinical Monitoring Protocol

For researchers and clinicians, the following workflow outlines a standard protocol for monitoring and managing neutrophil counts during **nemtabrutinib** treatment, based on clinical trial practices.



Click to download full resolution via product page

## Key Takeaways for Professionals

- **Manageable Toxicity:** Neutropenia is a known, dose-related, and manageable side effect of **nemtabrutinib**, consistent with the profile of other BTK inhibitors [1] [3].
- **Proactive Monitoring is Essential:** The cornerstone of management is a protocol of regular CBC monitoring to detect neutropenia early, allowing for timely intervention before it leads to serious infection [4].
- **Standard Interventions Apply:** Management follows established oncologic principles, including dose delays and the use of growth factor support, which were effective in maintaining patients on therapy in clinical trials [5] [2].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. UPDATED ANALYSIS OF BELLWAVE-001: A PHASE ... [pmc.ncbi.nlm.nih.gov]
2. Nemtabrutinib Generates Responses, Displays ... [onclive.com]
3. Nemtabrutinib Shows Promise in Relapsed/Refractory ... [targetedonc.com]
4. Neutrophils, Absolute Biomarker Test [superpower.com]
5. Nemtabrutinib, new reversible BTK Inhibitor [healthtree.org]

To cite this document: Smolecule. [Nemtabrutinib neutrophil count decreased management].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b519378#nemtabrutinib-neutrophil-count-decreased-management>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)